molecular formula C26H28O5 B3030369 2,3,5-Tri-O-benzyl-b-D-ribofuranose CAS No. 89361-52-4

2,3,5-Tri-O-benzyl-b-D-ribofuranose

Cat. No.: B3030369
CAS No.: 89361-52-4
M. Wt: 420.5
InChI Key: NAQUAXSCBJPECG-VEYUFSJPSA-N
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Description

2,3,5-Tri-O-benzyl-b-D-ribofuranose is a derivative of ribose, a pentose sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzyl-b-D-ribofuranose typically involves the protection of the hydroxyl groups of ribose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzyl-b-D-ribofuranose undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Tri-O-benzyl-b-D-ribofuranose is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It is employed in the synthesis of nucleoside analogs, which are crucial in antiviral and anticancer therapies.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-b-D-ribofuranose primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. This allows for selective modifications at other positions on the ribose ring. The compound’s antifungal activity is attributed to its inhibition of chitin synthase, an enzyme crucial for fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and the presence of benzyl protecting groups, which make it a valuable intermediate in synthetic organic chemistry. Its ability to inhibit chitin synthase also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-VEYUFSJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724580
Record name 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89361-52-4
Record name 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-b-D-ribofuranose
Reactant of Route 2
2,3,5-Tri-O-benzyl-b-D-ribofuranose
Reactant of Route 3
2,3,5-Tri-O-benzyl-b-D-ribofuranose
Reactant of Route 4
2,3,5-Tri-O-benzyl-b-D-ribofuranose
Reactant of Route 5
2,3,5-Tri-O-benzyl-b-D-ribofuranose
Reactant of Route 6
2,3,5-Tri-O-benzyl-b-D-ribofuranose

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